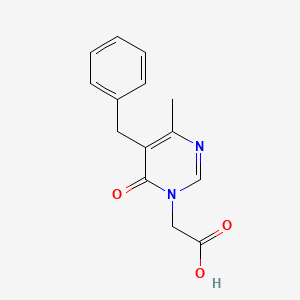

2-(5-Benzyl-4-methyl-6-oxopyrimidin-1(6H)-yl)acetic acid

Beschreibung

2-(5-Benzyl-4-methyl-6-oxopyrimidin-1(6H)-yl)acetic acid is a pyrimidinone derivative characterized by a benzyl substituent at the 5-position, a methyl group at the 4-position, and an acetic acid moiety linked to the pyrimidinone core. Its structure enables hydrogen bonding via the carbonyl and carboxylic acid groups, while the benzyl group may enhance lipophilicity and membrane permeability .

Eigenschaften

CAS-Nummer |

1707571-67-2 |

|---|---|

Molekularformel |

C14H14N2O3 |

Molekulargewicht |

258.27 g/mol |

IUPAC-Name |

2-(5-benzyl-4-methyl-6-oxopyrimidin-1-yl)acetic acid |

InChI |

InChI=1S/C14H14N2O3/c1-10-12(7-11-5-3-2-4-6-11)14(19)16(9-15-10)8-13(17)18/h2-6,9H,7-8H2,1H3,(H,17,18) |

InChI-Schlüssel |

NHZJSNOZUUIGKY-UHFFFAOYSA-N |

Kanonische SMILES |

CC1=C(C(=O)N(C=N1)CC(=O)O)CC2=CC=CC=C2 |

Herkunft des Produkts |

United States |

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 2-(5-Benzyl-4-methyl-6-oxopyrimidin-1(6H)-yl)acetic acid typically involves multi-step organic reactions. One common method includes the condensation of benzylamine with ethyl acetoacetate to form an intermediate, which then undergoes cyclization and subsequent functional group modifications to yield the target compound. The reaction conditions often require controlled temperatures, specific solvents, and catalysts to ensure high yield and purity.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for cost-efficiency, scalability, and environmental considerations. Techniques such as continuous flow chemistry and automated synthesis may be employed to enhance production efficiency.

Analyse Chemischer Reaktionen

Types of Reactions

2-(5-Benzyl-4-methyl-6-oxopyrimidin-1(6H)-yl)acetic acid can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxo derivatives.

Reduction: Reduction reactions can yield reduced forms of the compound, potentially altering its biological activity.

Substitution: Nucleophilic or electrophilic substitution reactions can introduce different functional groups into the molecule.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired transformations.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while substitution reactions can introduce new functional groups such as halides or alkyl groups.

Wissenschaftliche Forschungsanwendungen

Chemistry: Used as a building block for synthesizing more complex molecules.

Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Investigated for its potential therapeutic effects and as a lead compound for drug development.

Industry: Utilized in the synthesis of specialty chemicals and materials.

Wirkmechanismus

The mechanism of action of 2-(5-Benzyl-4-methyl-6-oxopyrimidin-1(6H)-yl)acetic acid involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. Detailed studies on its molecular targets and pathways are essential to understand its full potential and applications.

Vergleich Mit ähnlichen Verbindungen

Comparative Analysis with Structural Analogs

Structural Modifications and Physicochemical Properties

The following table summarizes key structural analogs and their physicochemical differences:

Key Observations :

- Substituent Effects: The benzyl group in the target compound introduces aromaticity and increased lipophilicity compared to the cyclobutyl (smaller, strained ring) or butenyl (unsaturated aliphatic) groups in analogs .

- Molecular Weight : The target compound (270.28 g/mol) is heavier than analogs with smaller substituents (e.g., 208.21 g/mol for cyclobutyl/butenyl derivatives), which may influence pharmacokinetics .

Target Compound vs. Bromothiophene Analog ()

- Reactivity : The bromothiophene analog’s bromine atom allows for cross-coupling reactions (e.g., Suzuki-Miyaura), offering synthetic flexibility absent in the benzyl-substituted target compound .

- Bioactivity : Thiophene rings are associated with improved metabolic stability compared to benzyl groups, but the target compound’s benzyl group may enhance binding to hydrophobic pockets in proteins .

Cyclobutyl and Butenyl Analogs ()

- Chemical Stability : The butenyl group ’s double bond may render the analog susceptible to oxidation, whereas the target compound’s benzyl group is more stable under physiological conditions .

Biologische Aktivität

2-(5-Benzyl-4-methyl-6-oxopyrimidin-1(6H)-yl)acetic acid is a heterocyclic compound that has garnered attention in medicinal chemistry due to its complex structure and potential biological activities. This article delves into its biological activity, synthesis, and applications, supported by data tables and relevant research findings.

Chemical Structure and Properties

The compound features a pyrimidine ring substituted with a benzyl group and an acetic acid moiety. Its molecular formula is , which contributes to its interactions with various biological targets.

Biological Activities

Research indicates that 2-(5-Benzyl-4-methyl-6-oxopyrimidin-1(6H)-yl)acetic acid exhibits several biological activities, including:

- Anticancer Activity : Studies have shown that derivatives of this compound can inhibit the proliferation of cancer cells. For instance, certain analogs demonstrated significant cytotoxicity against various human cancer cell lines such as MCF-7 (breast cancer), HepG2 (liver cancer), A549 (lung cancer), and HeLa (cervical cancer) cells .

- Enzyme Inhibition : The compound may interact with specific enzymes, modulating their activity. For example, it has been evaluated for its inhibitory effects on alkaline phosphatase, showing promising results compared to standard inhibitors .

The mechanism of action is believed to involve the binding of the compound to specific receptors or enzymes, thereby influencing various biochemical pathways. This interaction can lead to therapeutic effects, although detailed studies are required to elucidate these mechanisms fully.

Synthesis

The synthesis of 2-(5-Benzyl-4-methyl-6-oxopyrimidin-1(6H)-yl)acetic acid typically involves multi-step organic reactions. A common synthetic route includes:

- Formation of the Pyrimidine Core : Utilizing reagents such as potassium permanganate for oxidation.

- Acetic Acid Attachment : Following the formation of the pyrimidine core, acetic acid is introduced through condensation reactions.

Case Studies

Several studies have highlighted the biological potential of this compound:

- Cytotoxicity Studies : A study evaluated various derivatives against human cancer cell lines, revealing IC50 values significantly lower than those of established drugs like sorafenib . The following table summarizes the cytotoxicity findings:

| Compound | Cell Line | IC50 (µM) |

|---|---|---|

| Compound A | HeLa | 0.37 |

| Compound B | MCF-7 | 0.73 |

| Sorafenib | HeLa | 7.91 |

- Enzyme Inhibition Assays : Another study assessed the inhibitory activity against alkaline phosphatase, reporting IC50 values ranging from 9.5 µM to 15 µM for various derivatives, demonstrating their potential as therapeutic agents .

Comparative Analysis

A comparison of structurally similar compounds reveals insights into their biological activities:

| Compound Name | Structural Features | Biological Activity |

|---|---|---|

| 2-(5-Benzyl-4-methyl-6-oxopyrimidin-1(6H)-yl)propanoic acid | Similar pyrimidine core with a propanoic acid side chain | Moderate anticancer activity |

| 2-(5-Benzyl-4-methyl-6-oxopyrimidin-1(6H)-yl)butanoic acid | Contains a butanoic acid side chain | Enhanced enzyme inhibition |

| 2-(5-Benzyl-4-methyl-6-oxopyrimidin-1(6H)-yl)pentanoic acid | Features a pentanoic acid side chain | Variable anticancer effects |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.